molecular formula C20H26N4O3 B15008987 2-(4-{4-Nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)ethanol

2-(4-{4-Nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)ethanol

Cat. No.: B15008987
M. Wt: 370.4 g/mol
InChI Key: LIRZLCMFCJTNJL-UHFFFAOYSA-N
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Description

2-(4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a nitro group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps:

    Amination: The phenylethylamine moiety is introduced via a nucleophilic substitution reaction.

    Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihaloalkanes.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

Scientific Research Applications

2-(4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-(4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the phenylethylamine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL: Similar structure but with a different substitution pattern.

    2-(4-{4-NITRO-3-[(3-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL: Another structural analog with variations in the phenylethylamine moiety.

Uniqueness

The uniqueness of 2-(4-{4-NITRO-3-[(2-PHENYLETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C20H26N4O3/c25-15-14-22-10-12-23(13-11-22)18-6-7-20(24(26)27)19(16-18)21-9-8-17-4-2-1-3-5-17/h1-7,16,21,25H,8-15H2

InChI Key

LIRZLCMFCJTNJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3

Origin of Product

United States

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